molecular formula C11H13FN2O2 B1476509 2-(3-Fluoropiperidin-1-yl)nicotinic acid CAS No. 2015718-05-3

2-(3-Fluoropiperidin-1-yl)nicotinic acid

Cat. No.: B1476509
CAS No.: 2015718-05-3
M. Wt: 224.23 g/mol
InChI Key: BYWULLKHYCRTFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoropiperidin-1-yl)nicotinic acid is a novel compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is known to bind to the α7 nicotinic acetylcholine receptor, making it a significant target for research in neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoropiperidin-1-yl)nicotinic acid typically involves the following steps:

    Formation of 3-Fluoropiperidine: This can be achieved through the fluorination of piperidine using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Coupling with Nicotinic Acid: The 3-fluoropiperidine is then coupled with nicotinic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropiperidin-1-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidines or nicotinic acid derivatives.

Scientific Research Applications

2-(3-Fluoropiperidin-1-yl)nicotinic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its role in modulating nicotinic acetylcholine receptors.

    Medicine: Potential therapeutic agent for neurological disorders such as Alzheimer’s disease and schizophrenia.

    Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Fluoropiperidin-1-yl)nicotinic acid involves its binding to the α7 nicotinic acetylcholine receptor. This binding modulates the receptor’s activity, influencing neurotransmitter release and neuronal signaling pathways. The compound’s effects are mediated through the activation or inhibition of these receptors, impacting various neurological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropiperidine
  • Nicotinic Acid Derivatives

Comparison

2-(3-Fluoropiperidin-1-yl)nicotinic acid is unique due to its dual functional groups: the fluorinated piperidine and the nicotinic acid moiety. This combination enhances its binding affinity and specificity for the α7 nicotinic acetylcholine receptor compared to other similar compounds .

Properties

IUPAC Name

2-(3-fluoropiperidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-8-3-2-6-14(7-8)10-9(11(15)16)4-1-5-13-10/h1,4-5,8H,2-3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWULLKHYCRTFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluoropiperidin-1-yl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Fluoropiperidin-1-yl)nicotinic acid
Reactant of Route 3
Reactant of Route 3
2-(3-Fluoropiperidin-1-yl)nicotinic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Fluoropiperidin-1-yl)nicotinic acid
Reactant of Route 5
Reactant of Route 5
2-(3-Fluoropiperidin-1-yl)nicotinic acid
Reactant of Route 6
Reactant of Route 6
2-(3-Fluoropiperidin-1-yl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.